molecular formula C19H19BrClNO2 B14149155 N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline CAS No. 5548-31-2

N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline

Cat. No.: B14149155
CAS No.: 5548-31-2
M. Wt: 408.7 g/mol
InChI Key: BGRSRNMCBMJFNQ-UHFFFAOYSA-N
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Description

N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline is a complex organic compound with the molecular formula C19H19BrClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the bromination of 5-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, followed by a nucleophilic substitution reaction with 5-chloro-2-methylaniline. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethoxy and prop-2-yn-1-yloxy groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

5548-31-2

Molecular Formula

C19H19BrClNO2

Molecular Weight

408.7 g/mol

IUPAC Name

N-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methyl]-5-chloro-2-methylaniline

InChI

InChI=1S/C19H19BrClNO2/c1-4-8-24-19-16(20)9-14(10-18(19)23-5-2)12-22-17-11-15(21)7-6-13(17)3/h1,6-7,9-11,22H,5,8,12H2,2-3H3

InChI Key

BGRSRNMCBMJFNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=C(C=CC(=C2)Cl)C)Br)OCC#C

Origin of Product

United States

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